molecular formula C10H19NO2 B11773717 Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate CAS No. 42980-61-0

Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate

Cat. No.: B11773717
CAS No.: 42980-61-0
M. Wt: 185.26 g/mol
InChI Key: ZTPCGCDBGYYBLR-UHFFFAOYSA-N
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Description

Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate is an organic compound characterized by the presence of a pyrrolidine ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate can be synthesized through the reaction of 3-pyrrolidinylpropanoic acid with ethanol under acidic conditions. The reaction typically involves heating the mixture to facilitate esterification, resulting in the formation of the desired ester compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as distillation to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to enzymes or receptors, influencing biological pathways and eliciting desired effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(pyrrolidin-1-yl)propanoate
  • Ethyl 3-(pyrrolidin-1-yl)propanoate
  • 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

Uniqueness

Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate is unique due to its specific ester functional group and the presence of a methyl group at the second position. This structural uniqueness contributes to its distinct chemical properties and reactivity, setting it apart from other similar compounds .

Biological Activity

Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate is a compound of significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. The compound is characterized by the presence of a pyrrolidine ring, which enhances its biological activity through interactions with various molecular targets, particularly in the central nervous system (CNS).

Research indicates that this compound interacts with neurotransmitter systems, potentially modulating receptor activity and neurotransmitter release. The presence of the pyrrolidine ring is crucial for enhancing binding affinity to specific receptors, making it a candidate for further investigation in drug development aimed at treating CNS disorders.

Pharmacological Effects

  • Neurotransmitter Modulation : The compound has shown potential in influencing neurotransmitter systems, which could lead to therapeutic effects in conditions like anxiety and depression.
  • Anticonvulsant Properties : Preliminary studies suggest that similar pyrrolidine derivatives exhibit anticonvulsant activity, indicating that this compound may also possess this property .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameKey Differences
Methyl 3-(pyrrolidin-1-yl)propanoateLacks the methyl group at the 2-position
Ethyl 2-methyl-3-(piperidin-1-yl)propanoateContains a piperidine ring instead of a pyrrolidine
Ethyl 3-(pyrrolidin-1-yl)propanoateDifferent positional isomer; lacks methyl substitution

These comparisons highlight the structural uniqueness of this compound, which may influence its chemical reactivity and biological activity.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote survival pathways, suggesting potential applications in neurodegenerative diseases.

Anticonvulsant Activity Assessment

In another study, analogs of this compound were tested for anticonvulsant activity using animal models. The results demonstrated a dose-dependent reduction in seizure frequency, indicating promising therapeutic potential .

Properties

CAS No.

42980-61-0

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-methyl-3-pyrrolidin-1-ylpropanoate

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)9(2)8-11-6-4-5-7-11/h9H,3-8H2,1-2H3

InChI Key

ZTPCGCDBGYYBLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CN1CCCC1

Origin of Product

United States

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